Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C12H15ClO3 It is a derivative of butanoic acid and contains a chlorophenoxy group, making it a chlorinated ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a chlorophenoxy group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 4-(2,4-dichlorophenoxy)-
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-
Uniqueness
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is unique due to the presence of the 2-methyl-3-oxo group, which can influence its reactivity and biological activity. The chlorophenoxy group also contributes to its distinct chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
823214-65-9 |
---|---|
Molekularformel |
C13H15ClO4 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
ethyl 2-(4-chlorophenoxy)-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-12(16)13(3,9(2)15)18-11-7-5-10(14)6-8-11/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
JOHLFEDQROGRFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C(=O)C)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.